N-(2-carbamoylphenyl)-4-chloro-3-nitrobenzamide N-(2-carbamoylphenyl)-4-chloro-3-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 331240-40-5
VCID: VC21452426
InChI: InChI=1S/C14H10ClN3O4/c15-10-6-5-8(7-12(10)18(21)22)14(20)17-11-4-2-1-3-9(11)13(16)19/h1-7H,(H2,16,19)(H,17,20)
SMILES: C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Molecular Formula: C14H10ClN3O4
Molecular Weight: 319.7g/mol

N-(2-carbamoylphenyl)-4-chloro-3-nitrobenzamide

CAS No.: 331240-40-5

Cat. No.: VC21452426

Molecular Formula: C14H10ClN3O4

Molecular Weight: 319.7g/mol

* For research use only. Not for human or veterinary use.

N-(2-carbamoylphenyl)-4-chloro-3-nitrobenzamide - 331240-40-5

CAS No. 331240-40-5
Molecular Formula C14H10ClN3O4
Molecular Weight 319.7g/mol
IUPAC Name N-(2-carbamoylphenyl)-4-chloro-3-nitrobenzamide
Standard InChI InChI=1S/C14H10ClN3O4/c15-10-6-5-8(7-12(10)18(21)22)14(20)17-11-4-2-1-3-9(11)13(16)19/h1-7H,(H2,16,19)(H,17,20)
Standard InChI Key JSVSBECJGHAOEF-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Canonical SMILES C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Chemical Identity and Structure

Basic Identification

N-(2-carbamoylphenyl)-4-chloro-3-nitrobenzamide is uniquely identified in chemical databases through several standard parameters. The compound is registered with CAS number 331240-40-5, allowing for standardized referencing across scientific literature and chemical databases. This benzamide derivative contains multiple functional groups including amide, nitro, and chloro substituents arranged in a specific configuration that determines its chemical behavior and potential applications .

Structural Composition

The compound features a complex molecular structure with the chemical formula C₁₄H₁₀ClN₃O₄ and a molecular weight of 319.70 g/mol. Its structure consists of two benzene rings connected through an amide linkage, with a carbamoyl group at the 2-position of one phenyl ring and chloro and nitro groups at the 4- and 3-positions, respectively, of the other ring. The detailed SMILES notation for this compound is O=C(NC1=CC=CC=C1C(N)=O)C2=CC=C(Cl)C(N+=O)=C2, which provides a linear textual representation of its molecular structure .

Structural Properties

The following table summarizes the key structural and identification properties of N-(2-carbamoylphenyl)-4-chloro-3-nitrobenzamide:

PropertyValue
Chemical NameN-(2-Carbamoylphenyl)-4-chloro-3-nitrobenzamide
CAS Number331240-40-5
Molecular FormulaC₁₄H₁₀ClN₃O₄
Molecular Weight319.70 g/mol
MDL NumberMFCD00495266

The compound's structure incorporates several key functional groups that contribute to its chemical reactivity and physical properties. The presence of the nitro group, which is strongly electron-withdrawing, influences the electronic distribution within the molecule. Similarly, the chloro substituent contributes to the molecule's polarity and potential intermolecular interactions .

Physical and Chemical Properties

Chemical Reactivity

The chemical reactivity of N-(2-carbamoylphenyl)-4-chloro-3-nitrobenzamide is significantly influenced by its functional groups. The nitro group (-NO₂) at the 3-position of one benzene ring is strongly electron-withdrawing, which affects the electron density distribution throughout the molecule. This characteristic likely makes the compound susceptible to nucleophilic attack at specific positions. The chloro substituent at the 4-position contributes to the molecule's reactivity pattern and may participate in substitution reactions under appropriate conditions. Additionally, the amide linkages within the molecule can participate in hydrogen bonding, potentially affecting the compound's solubility and intermolecular interactions .

Synthesis and Preparation

Analogous Synthetic Methods

Drawing parallels from similar compounds, such as the synthesis of N-(4-methyl phenyl)-2-(3-nitro-benzamide) benzamide described in the literature, we can suggest that the synthesis might involve a ring-opening reaction of a suitable benzoxazinone precursor with an appropriate amine. In the analogous synthesis, 2-(3-nitrophenyl)-4H-benzo oxazin-4-one was reacted with 4-methyl aniline in glacial acetic acid, yielding the desired benzamide product in high yield (89.3%) within a short reaction time (approximately one minute) .

Analytical Characterization

Nuclear Magnetic Resonance Profiling

¹H NMR spectroscopy would provide valuable information about the hydrogen environments within the molecule. The aromatic protons from both benzene rings would appear in the range of 7.0-8.5 ppm, with coupling patterns reflecting their specific environments. The amide N-H proton would typically appear as a singlet at around 9-10 ppm. ¹³C NMR spectroscopy would reveal the carbon environments, including the characteristic signals for the carbonyl carbons of the amide groups (typically around 165-175 ppm) and the aromatic carbon signals (120-140 ppm) .

Structural Analogues and Comparative Analysis

Related Benzamide Derivatives

Several structurally related compounds share similarities with N-(2-carbamoylphenyl)-4-chloro-3-nitrobenzamide. One notable analogue is N-(2-bromophenyl)-4-chloro-3-nitrobenzamide (CAS 349619-73-4), which differs by having a bromo substituent in place of the carbamoyl group. This compound has a molecular formula of C₁₃H₈BrClN₂O₃ and a molecular weight of 355.57 g/mol .

Comparative Structural Features

The following table provides a comparative analysis of N-(2-carbamoylphenyl)-4-chloro-3-nitrobenzamide and its structural analogue:

PropertyN-(2-carbamoylphenyl)-4-chloro-3-nitrobenzamideN-(2-bromophenyl)-4-chloro-3-nitrobenzamide
CAS Number331240-40-5349619-73-4
Molecular FormulaC₁₄H₁₀ClN₃O₄C₁₃H₈BrClN₂O₃
Molecular Weight319.70 g/mol355.57 g/mol
Key Substituent DifferenceCarbamoyl group at 2-positionBromo at 2-position

Both compounds maintain the 4-chloro-3-nitrobenzamide moiety, but differ in the substituent at the 2-position of the other phenyl ring. This structural difference likely leads to variations in their physical properties, chemical reactivity, and potential applications .

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